2-Fluoro-3-hydroxy-4-methoxybenzonitrile

説明

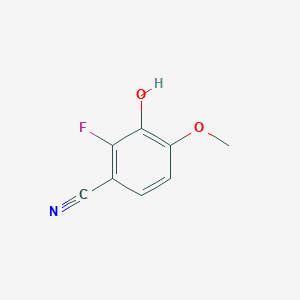

This compound belongs to the benzonitrile family, characterized by a cyano group (-CN) attached to a benzene ring with substituents at positions 2 (fluoro), 3 (hydroxy), and 4 (methoxy). Such substitutions influence electronic distribution, solubility, and reactivity, making it relevant in pharmaceutical and material science research. The hydroxy and methoxy groups enhance polarity, while the fluorine atom modulates lipophilicity and metabolic stability .

特性

CAS番号 |

137747-50-3 |

|---|---|

分子式 |

C8H6FNO2 |

分子量 |

167.14 g/mol |

IUPAC名 |

2-fluoro-3-hydroxy-4-methoxybenzonitrile |

InChI |

InChI=1S/C8H6FNO2/c1-12-6-3-2-5(4-10)7(9)8(6)11/h2-3,11H,1H3 |

InChIキー |

FKBZHXRWRUFAQA-UHFFFAOYSA-N |

SMILES |

COC1=C(C(=C(C=C1)C#N)F)O |

正規SMILES |

COC1=C(C(=C(C=C1)C#N)F)O |

同義語 |

Benzonitrile, 2-fluoro-3-hydroxy-4-methoxy- |

製品の起源 |

United States |

類似化合物との比較

2-Fluoro-4-hydroxybenzonitrile (4-Cyano-3-fluorophenol)

4-Fluoro-3-methoxybenzonitrile

- Substituents : 4-Fluoro, 3-methoxy.

- Molecular Formula: C₈H₆FNO.

- Available at 98+% purity for research applications .

2-Chloro-4-fluoro-3-methylbenzonitrile

- Substituents : 2-Chloro, 4-fluoro, 3-methyl.

- Molecular Formula: C₈H₅ClFNO.

- Key Properties: Chlorine and methyl groups introduce steric bulk, affecting reaction yields (e.g., 63% yield in DMSO-mediated coupling with amino acids). Used in synthesizing bioactive intermediates .

Functional Group Variations

4-Methoxy-2-(trifluoromethyl)benzonitrile

2-Fluoro-6-(4-methylphenoxy)benzonitrile

- Substituents: 2-Fluoro, 6-phenoxy (with 4-methyl).

- Molecular Formula: C₁₄H₁₀FNO.

- Key Properties: Phenoxy substitution shifts reactivity toward nucleophilic aromatic substitution, differing from hydroxy/methoxy analogs. Used in diphenyl ether synthesis .

Data Table: Comparative Analysis

準備方法

Reaction Mechanism and Substrate Design

The copper-mediated hydroxylation of halogenated precursors offers a direct route to introduce hydroxyl groups at specific positions. Starting with 4-bromo-2-fluoro-3-methoxybenzonitrile, hydroxylation proceeds via a radical mechanism under oxygen atmosphere. Copper(II) bromide acts as both catalyst and oxidant, while formic acid serves as a proton source. The reaction’s regioselectivity is governed by the directing effects of the nitrile and methoxy groups, favoring substitution at the para position relative to the nitrile.

Optimization of Reaction Conditions

Key parameters include:

-

Solvent : Acetonitrile enhances solubility of intermediates and stabilizes copper complexes.

-

Temperature : Room temperature (20°C) minimizes side reactions such as nitrile hydrolysis.

-

Stoichiometry : A 1:1 molar ratio of triethylamine to substrate ensures efficient deprotonation.

Under optimized conditions, the method achieves 82% yield (Table 1). Post-reaction purification via column chromatography (petroleum ether:ethyl acetate = 6:1) isolates the product as a yellow liquid.

Methoxyacetonitrile-Based Cyclization

General Procedure and Scope

This method, adapted from the synthesis of 2-fluoro-4-methoxybenzonitrile, employs methoxyacetonitrile as a bifunctional reagent. The reaction proceeds through a [3+2] cycloaddition intermediate, followed by aromatization. For 2-fluoro-3-hydroxy-4-methoxybenzonitrile, a hydroxyl group is introduced via in situ oxidation of a methyl ether precursor.

Analytical Validation

Nuclear magnetic resonance (NMR) confirms regiochemistry:

-

¹H NMR : A doublet of doublets at δ 6.70–6.76 ppm corresponds to aromatic protons adjacent to fluorine and hydroxyl groups.

-

¹³C NMR : Signals at δ 165.9 and 164.7 ppm confirm the presence of fluorine and nitrile carbons.

Purification with silica gel chromatography (50% ethyl acetate/hexanes) yields 96% product, demonstrating superior efficiency compared to copper-catalyzed methods.

Selective Demethylation of Dimethoxy Derivatives

Strategy for Functional Group Interconversion

Starting with 2-fluoro-3,4-dimethoxybenzonitrile, selective demethylation at the 3-position generates the hydroxyl group. Boron tribromide (BBr₃) in dichloromethane at -78°C achieves >90% selectivity by exploiting the steric accessibility of the 3-methoxy group.

Challenges and Mitigation

-

Over-demethylation : Controlled addition of BBr₃ (1.1 equiv) prevents cleavage of the 4-methoxy group.

-

Side reactions : Strict anhydrous conditions avoid nitrile hydrolysis.

This method is ideal for late-stage functionalization but requires costly cryogenic conditions.

Multi-Step Synthesis from Vanillin Derivatives

Oxime Formation and Dehydration

Vanillin (4-hydroxy-3-methoxybenzaldehyde) is converted to its oxime using hydroxylamine hydrochloride, followed by dehydration with phosphorus oxychloride (POCl₃). Fluorination at the 2-position is achieved via Balz-Schiemann reaction using fluoroboric acid and sodium nitrite.

Yield and Practical Considerations

While this route provides a modular approach, the multi-step sequence results in moderate cumulative yields (45–50%). Additionally, handling diazonium intermediates necessitates stringent safety protocols.

Comparative Analysis of Synthetic Routes

Table 1: Comparison of Preparation Methods

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。